The compound 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide is an organic molecule characterized by its unique structural features, including an isoindole framework and fluorinated phenyl group. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide falls under the category of dioxoisoindole derivatives, which are known for their diverse biological activities. The presence of the fluorine atom in the structure enhances its lipophilicity and biological activity, making it a subject of interest for pharmaceutical research.
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide typically involves several key steps:
The reaction conditions must be carefully controlled, including temperature, pH, and reaction time, to ensure high yields and purity of the final product. Purification techniques such as recrystallization or chromatography are typically employed to isolate the desired compound.
The molecular formula for 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide is C16H14FNO3, with a molecular weight of approximately 298.29 g/mol. The compound features a dioxoisoindole moiety linked to a 2-fluorophenyl group via an acetamide bond.
InChI=1S/C16H14FNO3/c17-13-5-3-4-12(10-13)21-15(19)18(14(12)20)11-6-8-9(22)7-11/h3-5,8-10H,6-7H2,1-2H3
C(C(=O)N(C1=CC=CC=C1F)C(=O)C2=C(C=CC=N2)C(=O)C=O)=O
These structural representations provide insight into the spatial arrangement and functional groups present in the molecule.
The compound can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific biological targets:
The compound is characterized by:
Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
The compound has several notable applications:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: